molecular formula C17H15ClN2O4 B5911999 (E)-3-(4-chloro-3-nitroanilino)-1-(4-methoxyphenyl)but-2-en-1-one

(E)-3-(4-chloro-3-nitroanilino)-1-(4-methoxyphenyl)but-2-en-1-one

Cat. No.: B5911999
M. Wt: 346.8 g/mol
InChI Key: QGIQXTIQZVPSKC-PKNBQFBNSA-N
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Description

(E)-3-(4-chloro-3-nitroanilino)-1-(4-methoxyphenyl)but-2-en-1-one is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a conjugated system consisting of a carbonyl group and an alkene. This compound features a nitroaniline moiety and a methoxyphenyl group, making it a molecule of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-chloro-3-nitroanilino)-1-(4-methoxyphenyl)but-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-3-nitroaniline and 4-methoxybenzaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between 4-chloro-3-nitroaniline and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures (around 60-80°C) to facilitate the formation of the enone.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions would enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-chloro-3-nitroanilino)-1-(4-methoxyphenyl)but-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.

Major Products

    Oxidation: Formation of nitro oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted anilines.

Scientific Research Applications

(E)-3-(4-chloro-3-nitroanilino)-1-(4-methoxyphenyl)but-2-en-1-one has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(4-chloro-3-nitroanilino)-1-(4-methoxyphenyl)but-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxyphenyl group may enhance the compound’s binding affinity to specific targets.

Comparison with Similar Compounds

Similar Compounds

  • **(E)-3-(4-chloroanilino)-1-(4-methoxyphenyl)

Properties

IUPAC Name

(E)-3-(4-chloro-3-nitroanilino)-1-(4-methoxyphenyl)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4/c1-11(9-17(21)12-3-6-14(24-2)7-4-12)19-13-5-8-15(18)16(10-13)20(22)23/h3-10,19H,1-2H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGIQXTIQZVPSKC-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CC=C(C=C1)OC)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C1=CC=C(C=C1)OC)/NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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